Trazpiroben
Overview
Description
TAK-906, also known as trazpiroben, is a novel and potent dopamine D2/D3 receptor antagonist. It has been developed primarily for the management of gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction. TAK-906 is designed to avoid the serious potential adverse effects associated with current gastroparesis therapies, such as metoclopramide and domperidone .
Preparation Methods
TAK-906, chemically known as 3-{[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl}benzoic acid 1:1 maleic acid salt, was synthesized at PharmaAdvance, Inc. in Jiangyin, Jiangsu, China . The synthetic route involves the formation of the triazaspirodecane core, followed by the introduction of the phenylbutyl and benzoic acid moieties. The final product is obtained as a maleic acid salt to enhance its stability and solubility.
Chemical Reactions Analysis
TAK-906 undergoes various chemical reactions, including:
Oxidation: TAK-906 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: TAK-906 can undergo substitution reactions, particularly at the phenylbutyl and benzoic acid moieties, to form various analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TAK-906 has several scientific research applications, including:
Chemistry: TAK-906 serves as a model compound for studying dopamine receptor antagonism and its effects on gastrointestinal motility.
Biology: It is used to investigate the role of dopamine receptors in various physiological processes, including gastric emptying and prolactin release.
Industry: TAK-906’s unique pharmacological profile makes it a valuable compound for the development of safer and more effective treatments for gastrointestinal disorders
Mechanism of Action
TAK-906 exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This antagonism inhibits dopamine-activated D2L receptor activation of cognate G-proteins in human embryonic kidney 293 cell membranes. In vivo, TAK-906 dose-dependently increases prolactin release and inhibits retching/vomiting induced by apomorphine . The compound has low brain penetration and weak affinity for the human ether-à-go-go–related gene (hERG) channel, indicating minimal potential for central nervous system or cardiovascular adverse effects .
Comparison with Similar Compounds
TAK-906 is compared with other dopamine receptor antagonists such as metoclopramide and domperidone. Unlike these compounds, TAK-906 has low brain penetration and minimal affinity for the hERG channel, reducing the risk of central nervous system and cardiovascular adverse effects . Similar compounds include:
Metoclopramide: A dopamine D2 receptor antagonist used for gastroparesis but associated with extrapyramidal symptoms and cardiac arrhythmias.
Domperidone: Another dopamine D2 receptor antagonist with similar applications but also associated with cardiac risks. TAK-906’s unique pharmacological profile makes it a promising alternative with potentially improved safety.
Properties
IUPAC Name |
3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJYAAYLZTLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352993-39-5 | |
Record name | Trazpiroben [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRAZPIROBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.